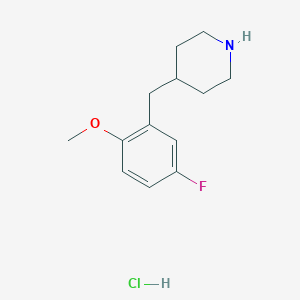
4-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a 5-fluoro-2-methoxy-benzyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoro-2-methoxy-benzyl chloride and piperidine.
Reaction: The 5-fluoro-2-methoxy-benzyl chloride is reacted with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Formation of Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in an aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride is not well-documented. it is believed to interact with specific molecular targets, potentially influencing various biochemical pathways. Further research is needed to elucidate its precise mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Methoxy-benzyl)-piperidine hydrochloride
- 4-(5-Fluoro-benzyl)-piperidine hydrochloride
- 4-(5-Fluoro-2-methoxy-phenyl)-piperidine hydrochloride
Uniqueness
4-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride is unique due to the presence of both a fluorine atom and a methoxy group on the benzyl ring. This combination of substituents can influence the compound’s reactivity, solubility, and potential biological activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
1170474-15-3 |
|---|---|
Molekularformel |
C13H19ClFNO |
Molekulargewicht |
259.75 g/mol |
IUPAC-Name |
4-[(5-fluoro-2-methoxyphenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H18FNO.ClH/c1-16-13-3-2-12(14)9-11(13)8-10-4-6-15-7-5-10;/h2-3,9-10,15H,4-8H2,1H3;1H |
InChI-Schlüssel |
CDGVWLAOKIAQKD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)F)CC2CCNCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


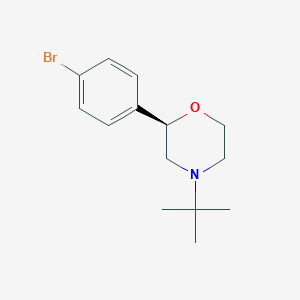
![(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-chlorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12625680.png)
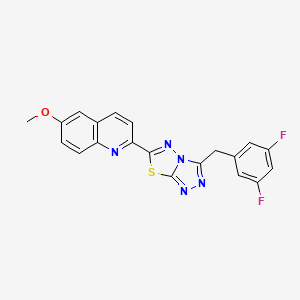

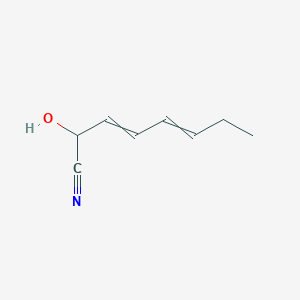
![4-[6-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12625703.png)
![2-(2-{[4-(Pyridin-3-yl)-1,2,5-thiadiazol-3-yl]oxy}ethoxy)ethan-1-ol](/img/structure/B12625716.png)
![5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B12625721.png)
![[(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12625725.png)
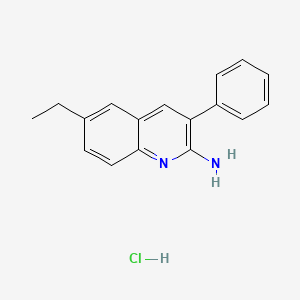
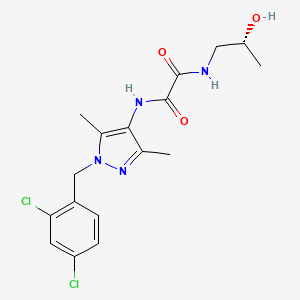
![N-[(3-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12625746.png)
![(3beta)-cholest-5-en-3-yl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B12625747.png)
![5-(5-methyl-1H-pyrazol-3-yl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12625754.png)
